molecular formula C11H22N2O2 B6340505 Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 31540-44-0

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

Cat. No.: B6340505
CAS No.: 31540-44-0
M. Wt: 214.30 g/mol
InChI Key: FCNSACLGZAQMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a secondary amine derivative featuring an ethyl propanoate backbone substituted with a pyrrolidinylethylamino group. Pyrrolidine, a five-membered saturated amine ring, confers conformational flexibility and moderate basicity to the molecule. This compound is commercially available as a synthetic intermediate (CymitQuimica catalog, 2025) and is structurally analogous to intermediates used in pharmaceutical syntheses, such as Dabigatran etexilate .

Properties

IUPAC Name

ethyl 3-(2-pyrrolidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-11(14)5-6-12-7-10-13-8-3-4-9-13/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNSACLGZAQMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate typically involves the reaction of β-alanine ethyl ester with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters.

Scientific Research Applications

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences and similarities between Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate and related compounds:

Compound Name Structural Features Key Functional Groups References
This compound Ethyl ester, pyrrolidinylethylamino side chain Secondary amine, ester, pyrrolidine
Ethyl 3-[(pyridin-2-yl)amino]propanoate Ethyl ester, pyridin-2-ylamino group Aromatic amine, pyridine ring, ester
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(pyrimidinyl)propenoate Cyano, pyridinyl, and pyrimidinyl substituents; α,β-unsaturated ester Cyano, pyridine, pyrimidine, propenoate
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthalene, thiophene, and methylamine groups; chiral center Aryl ether, thiophene, tertiary amine

Key Observations :

  • Pyrrolidine vs. Pyridine’s aromaticity reduces basicity but enables π-π stacking in drug-receptor interactions .
  • Ester vs. Propenoate: The α,β-unsaturated propenoate in ’s compound increases electrophilicity, favoring conjugate addition reactions, unlike the saturated ester in the target compound .
  • Aromatic vs. Aliphatic Substituents : Thiophene and naphthalene groups in ’s compound introduce lipophilicity and steric bulk, contrasting with the pyrrolidine’s compact aliphatic structure .

Physicochemical Properties

Property This compound Ethyl 3-[(pyridin-2-yl)amino]propanoate Methyl Propenoate Derivative Thiophene-Naphthalene Derivative
Basicity (pKa) ~9–10 (pyrrolidine) ~5–6 (pyridine) ~4–5 (cyano group) ~8–9 (tertiary amine)
LogP ~1.2 (moderate lipophilicity) ~0.8 ~0.5 (polar substituents) ~2.5 (aromatic groups)
Solubility Moderate in polar aprotic solvents High in DMSO, low in water Low in organic solvents Low in water, high in DCM

Notes:

  • The target compound’s pyrrolidine improves water solubility compared to aromatic analogs but reduces it relative to pyridine derivatives due to aliphatic hydrophobicity.
  • Thiophene-naphthalene derivatives exhibit high lipophilicity, making them suitable for membrane-penetrating pharmaceuticals .

Biological Activity

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate, a compound with the molecular formula C11_{11}H22_{22}N2_2O2_2, is an ester derivative of β-alanine. Its structure features a propanoate moiety linked to a pyrrolidine ring through an ethylamine bridge. This unique configuration has attracted attention in pharmaceutical research due to its potential therapeutic applications and biological activities.

The specific biological targets and mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound may interact with various receptors or enzymes due to the presence of the pyrrolidine ring, which is common in many biologically active molecules. The ester group may also undergo hydrolysis, releasing biologically active derivatives that could participate in further biochemical reactions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability. This includes its absorption, distribution, metabolism, and excretion (ADME). Current research indicates that compounds with similar structures often exhibit favorable pharmacokinetic profiles, suggesting that this compound could also demonstrate good systemic circulation and bioactivity.

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities:

  • Antiviral Activity : Some studies suggest potential antiviral properties, although specific mechanisms and efficacy require further exploration.
  • Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes, contributing to its potential therapeutic roles in disease modulation.
  • Receptor Binding : Due to its structural similarities with other bioactive compounds, it may bind to specific receptors, influencing various physiological processes.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its potential biological activity:

Compound NameStructure SimilarityUnique Features
Tert-butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoateSimilar backbone with different alkyl groupIncreased lipophilicity due to tert-butyl group
Ethyl 3-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}propanoateSimilar pyrrolidine and propanoate groupsVariation in ethyl substitution
Ethyl 3-(pyridin-2-ylamino)propanoateContains a pyridine instead of pyrrolidineDifferent biological activity profile due to nitrogen heteroatom

This table illustrates how variations in structure can influence biological properties, suggesting avenues for further research into the unique effects of this compound.

Potential Therapeutic Applications

The ongoing research into the biological activities of this compound indicates several potential therapeutic applications:

  • Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting enzyme inhibition or receptor modulation.
  • Research Applications : It can be utilized as an intermediate in synthesizing more complex organic molecules or studying enzyme-substrate interactions due to its unique properties.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for higher concentrations) to mitigate inhalation risks .
  • Skin Protection : Full-body chemical-resistant suits are advised, with material selection based on exposure levels .
  • Environmental Controls : Avoid drainage contamination; use fume hoods and secondary containment during synthesis .

Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer :

  • Experimental Determination : Use differential scanning calorimetry (DSC) for melting point analysis and shake-flask methods with HPLC quantification for solubility profiling .
  • Computational Modeling : Predict logP and solubility via software like ACD/Labs or COSMOtherm using available structural data .

Q. What are the foundational synthetic routes for this compound?

  • Methodological Answer :

  • Key Steps : Multi-step synthesis involving amine alkylation and esterification. Example: React pyrrolidine derivatives with ethyl bromo-propanoate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via ¹H/¹³C NMR and FT-IR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Parameter Screening : Use design of experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) .
  • In-line Analytics : Monitor reaction progress via LC-MS to identify intermediates and optimize stepwise conversions .

Q. What strategies are effective for studying structure-activity relationships (SAR) with analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify functional groups (e.g., replace pyrrolidine with piperidine or vary ester groups) and compare bioactivity .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies (radioligand displacement) to map SAR .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Selection : Prioritize targets based on structural motifs (e.g., amine groups for GPCRs, ester moieties for hydrolases) .
  • Simulation Protocols : Use AutoDock Vina or Schrödinger Suite for docking, validating poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) .

Q. How should researchers resolve contradictions in bioactivity data between structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare published IC₅₀ values and assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
  • Orthogonal Validation : Replicate studies using standardized protocols (e.g., NIH/WHO guidelines) and orthogonal assays (e.g., SPR for binding affinity) .

Q. What ethical and regulatory considerations apply to preclinical studies involving this compound?

  • Methodological Answer :

  • Compliance : Adhere to OECD/ICH guidelines for in vitro and in vivo testing. Note: The compound is not FDA-approved; avoid human/animal administration unless under approved investigational protocols .
  • Documentation : Maintain detailed records of synthesis, purity (>95% via HPLC), and toxicity screening (e.g., Ames test) for regulatory audits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.